![molecular formula C15H16N2O B126751 N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide CAS No. 328936-22-7](/img/structure/B126751.png)
N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide
Overview
Description
“N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide” is a chemical compound with the molecular formula C15H16N2O . It has a molecular weight of 240.3 . This compound is used for research purposes and is not intended for diagnostic or therapeutic use .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide” are not explicitly mentioned in the sources I found. It’s known that this compound should be stored at 2-8°C .Scientific Research Applications
Anti-inflammatory and Anticancer Activities
- Pyrrolizine-5-carboxamides, including variants of N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide, have been explored for their anti-inflammatory and anticancer activities. Derivatives of this compound showed significant anti-inflammatory activity, with some variants also exhibiting high anticancer activity against multiple cancer cell lines. The impact of various substituents on these activities was a key focus, revealing that electronic effects on the phenyl rings influenced the cytotoxicity against specific cancer cells (Gouda et al., 2018).
Antifungal and Antimicrobial Properties
- Studies on N-aryl-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxamides, a class to which our compound of interest belongs, showed that certain derivatives possess moderate antifungal and antimicrobial properties. This indicates potential applications in combating various Gram-positive and Gram-negative bacteria and fungi (Barsoum & Nawar, 2003).
Inhibitors of NF-kappaB and AP-1 Gene Expression
- N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, a structurally related inhibitor, has shown to effectively inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. This suggests that similar structures, like N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide, could be valuable in gene expression modulation and potentially in cancer therapy (Palanki et al., 2000).
Potential as Glycine Transporter Inhibitor
- Derivatives of similar compounds have been identified as potent glycine transporter 1 inhibitors. This suggests potential applications in neurological disorders, as glycine transporters are important in regulating neurotransmitter levels (Yamamoto et al., 2016).
properties
IUPAC Name |
N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-16(12-6-3-2-4-7-12)15(18)13-9-11-17-10-5-8-14(13)17/h2-8,10,13H,9,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSWLZXNTCQFTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2CCN3C2=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.